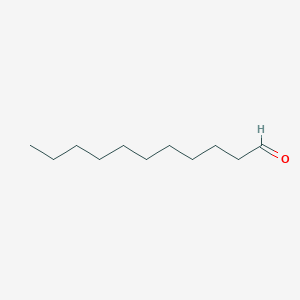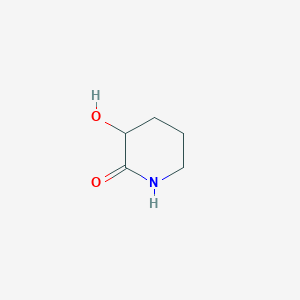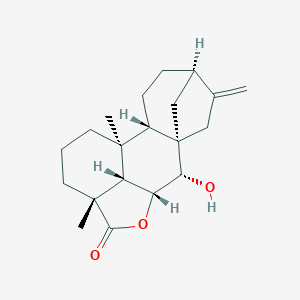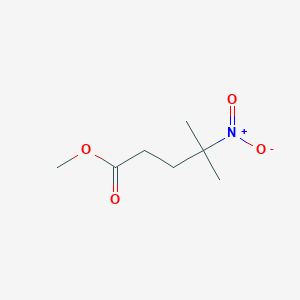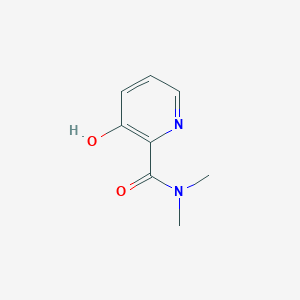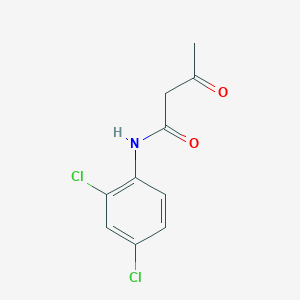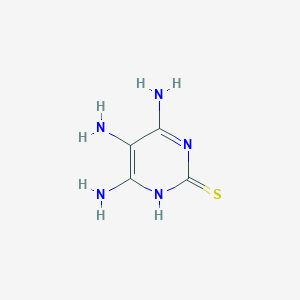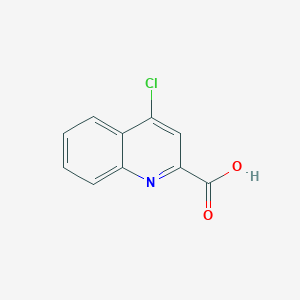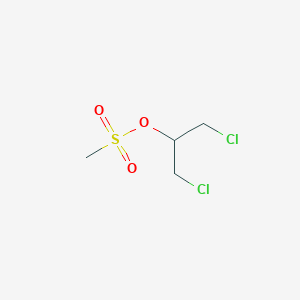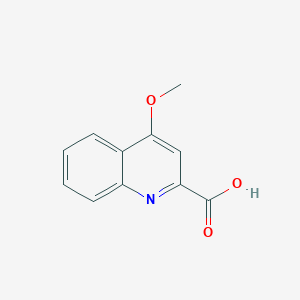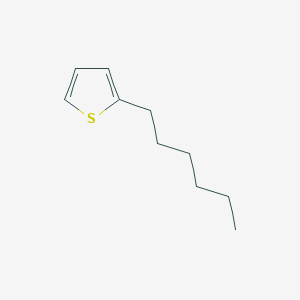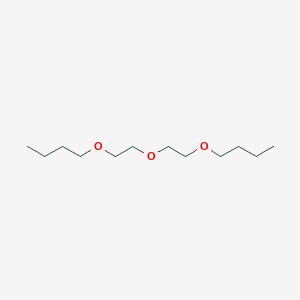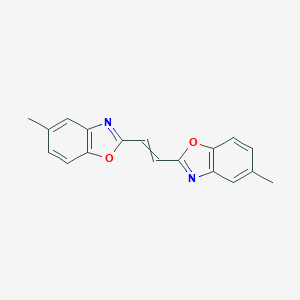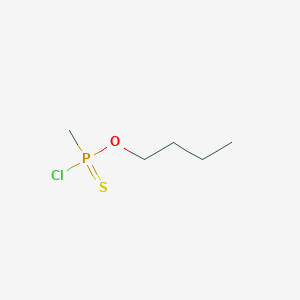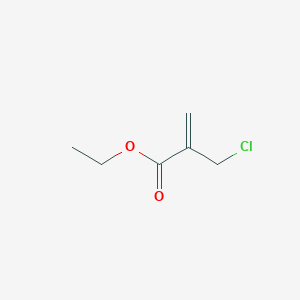
Ethyl 2-(Chloromethyl)acrylate
Übersicht
Beschreibung
Ethyl 2-(Chloromethyl)acrylate is a versatile compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. While the provided papers do not directly discuss Ethyl 2-(Chloromethyl)acrylate, they do provide insights into closely related compounds, which can be used to infer some of the properties and reactivity of Ethyl 2-(Chloromethyl)acrylate.
Synthesis Analysis
The synthesis of related acrylate compounds often involves the use of Michael addition reactions, as seen in the synthesis of cyclopropane ester derivatives from ethyl-2-(2-chloroethyl)acrylate . This suggests that Ethyl 2-(Chloromethyl)acrylate could also be used as a synthon in similar reactions due to the presence of a reactive chloromethyl group, which can undergo nucleophilic substitution.
Molecular Structure Analysis
The molecular structure of acrylate compounds has been extensively studied using various spectroscopic techniques. For instance, the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was characterized by single crystal X-ray diffraction, revealing a supramolecular network stabilized by hydrogen bonds and π-π stacking interactions . Similarly, Ethyl 2-(Chloromethyl)acrylate may also exhibit interesting structural features due to the presence of the chloromethyl group, which could participate in intermolecular interactions.
Chemical Reactions Analysis
Acrylate compounds are known to participate in a variety of chemical reactions. For example, chloromethyl derivatives of ethyl acrylates have been shown to react with sodium azide and potassium thiocyanate to form azides and thiocyanates, respectively . This indicates that Ethyl 2-(Chloromethyl)acrylate could also be reactive towards nucleophiles, allowing for the synthesis of a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylate compounds can be influenced by their molecular structure. For instance, the presence of an α-hydroxyhexafluoroisopropyl group in ethyl acrylate was found to affect its reactivity with thiols and acids . Although the specific properties of Ethyl 2-(Chloromethyl)acrylate are not discussed in the provided papers, it can be inferred that its chloromethyl group would impart certain reactivity patterns, such as susceptibility to nucleophilic attack.
Wissenschaftliche Forschungsanwendungen
“Ethyl 2-(Chloromethyl)acrylate” is a chemical compound with the molecular formula C6H9ClO2 . It’s a colorless to almost colorless clear liquid and it’s used in various scientific fields, particularly in polymer chemistry .
In polymer chemistry, it’s used in the conjugate substitution reaction of α-(substituted methyl)acrylates . This reaction is very convenient as it occurs at ambient temperature with a variety of nucleophiles, such as amines, thiols, phenols, enols, and carboxylic acids . The reaction is quantitative when the nucleophile and leaving group have distinctly different acidities .
The conjugate substitution reactions of α-(chloromethyl)acrylates have the following attractive features :
- The acrylate product is susceptible to radical and nucleophilic reactions for further modification .
These features make it highly desirable in polymer chemistry, including in monomer synthesis, polymerization, end-functionalization, and main chain scission .
-
Polymer Chemistry
-
Manufacturing of Tapes and Films
-
Biomedical Applications
-
Paint and Coating Formulations
-
Chemical Synthesis
-
Research and Development
Safety And Hazards
Ethyl 2-(Chloromethyl)acrylate is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and measures should be taken against static discharge . Protective gloves and eye protection should be worn when handling the compound . In case of fire, dry sand, powder fire extinguisher, or alcohol-resistant foam should be used to extinguish .
Eigenschaften
IUPAC Name |
ethyl 2-(chloromethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-3-9-6(8)5(2)4-7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXRGIVPSXFJEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454166 | |
| Record name | Ethyl 2-(Chloromethyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(Chloromethyl)acrylate | |
CAS RN |
17435-77-7 | |
| Record name | Ethyl 2-(Chloromethyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(Chloromethyl)acrylate (stabilized with HQ) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

